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Compound of Interest

Compound Name: 6-Bromo-5-chloropicolinic acid

CAS No.: 1214328-42-3

Cat. No.: B595903 Get Quote

Introduction & Retrosynthetic Analysis
The 6-bromo-5-chloropicolinic acid scaffold presents a unique challenge: the pyridine ring is

electron-deficient, making direct electrophilic halogenation (SEAr) at the 5-position difficult,

especially with an electron-withdrawing carboxyl group at C2.

Strategic Solution: The most robust route utilizes 6-amino-2-methylpyridine as the starting

material. The amino group acts as a powerful activating group, directing electrophilic

chlorination to the ortho position (C5). Subsequent Sandmeyer transformation converts the

amine to a bromide (C6), followed by oxidation of the methyl group (C2) to the carboxylic acid.

Retrosynthetic Logic (Graphviz Diagram)
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Figure 1: Retrosynthetic disconnection showing the "Methyl Oxidation" strategy.

Core Synthesis Protocol
Step 1: Regioselective Chlorination
Objective: Introduce the chlorine atom at the C5 position (beta to nitrogen) using the activating

power of the C6-amino group.

Reagents: 6-Amino-2-methylpyridine (1.0 equiv), N-Chlorosuccinimide (NCS, 1.05 equiv).

Solvent: Acetonitrile (ACN) or DMF.[1][2]

Mechanism: Electrophilic Aromatic Substitution (SEAr).

Protocol:
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Charge a reaction vessel with 6-amino-2-methylpyridine (10.8 g, 100 mmol) and Acetonitrile

(100 mL).

Cool the solution to 0–5 °C.

Add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes to control the exotherm.

Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.

Monitor: Check conversion by TLC (Hexane:EtOAc 1:1) or LC-MS.[3]

Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc (150 mL) and wash

with water (2 x 50 mL) to remove succinimide.

Dry organic layer over Na₂SO₄, filter, and concentrate.[4]

Yield: Expect 85–90% of 2-amino-5-chloro-6-methylpyridine.

Step 2: Sandmeyer Transformation (Amino → Bromo)
Objective: Convert the C6-amino group to a bromine atom.

Reagents: NaNO₂ (1.5 equiv), HBr (48% aq, excess), CuBr (0.1 equiv).

Solvent: Water / HBr.

Protocol:

Suspend 2-amino-5-chloro-6-methylpyridine (14.2 g, 100 mmol) in 48% HBr (100 mL) and

cool to -5 °C (ice/salt bath).

Add a solution of NaNO₂ (10.35 g, 150 mmol) in water (20 mL) dropwise, maintaining

internal temperature < 0 °C. Caution: Evolution of brown NOₓ gas.

Stir the diazonium salt solution for 30 minutes at -5 °C.

In a separate vessel, prepare a mixture of CuBr (1.4 g) in 48% HBr (20 mL) and heat to 50

°C.
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Slowly transfer the cold diazonium solution into the warm CuBr solution. Caution: Vigorous

gas evolution (N₂).

Heat the mixture to 80 °C for 1 hour to ensure completion.

Workup: Cool to RT, neutralize with NaOH (aq) to pH ~8, and extract with DCM (3 x 100 mL).

Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

Product:2-Bromo-5-chloro-6-methylpyridine.

Step 3: Methyl Oxidation to Carboxylic Acid
Objective: Oxidize the C2-methyl group to the target carboxylic acid without dehalogenation.

Reagents: KMnO₄ (3.0 equiv).

Solvent: Water / Pyridine (1:[5]1) or t-BuOH/H2O.

Protocol:

Dissolve 2-bromo-5-chloro-6-methylpyridine (10.3 g, 50 mmol) in Water (100 mL) and

Pyridine (50 mL).

Heat to 80 °C.

Add KMnO₄ (23.7 g, 150 mmol) in portions over 2 hours. The purple color should persist

initially and then fade to brown (MnO₂).

Reflux for an additional 4 hours.

Workup: Filter the hot mixture through Celite to remove MnO₂. Wash the pad with hot water.

Concentrate the filtrate to remove pyridine.

Acidify the aqueous residue with 6N HCl to pH 1–2. The product will precipitate.

Isolation: Filter the white solid, wash with cold water, and dry under vacuum.
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Target:6-Bromo-5-chloropicolinic acid.

Derivatization & Functionalization
The 6-bromo-5-chloropicolinic acid scaffold offers three distinct vectors for diversification:

C2 Carboxyl: Esterification/Amidation.

C6 Bromine: Highly reactive toward oxidative addition (Suzuki) and SNAr.

C5 Chlorine: Less reactive, allowing for orthogonal functionalization.

Functionalization Workflow (Graphviz Diagram)

Selectivity Rule
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Figure 2: Divergent synthesis pathways. The C6-Br is the primary handle for cross-coupling.

Protocol A: Regioselective Suzuki Coupling
Specificity: Palladium inserts into the C-Br bond (C6) preferentially over the C-Cl bond (C5) due

to the weaker bond dissociation energy.

Reagents: Methyl 6-bromo-5-chloropicolinate (1.0 equiv), Aryl Boronic Acid (1.1 equiv),

Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv).

Solvent: 1,4-Dioxane / Water (4:1).
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Conditions: Degas solvents. Heat at 80 °C for 4–6 hours under N₂.

Outcome: Exclusive formation of the 6-aryl-5-chloropicolinate.

Protocol B: SNAr Displacement
Specificity: The C6 position is activated by the adjacent ring nitrogen and the electron-

withdrawing ester at C2.

Reagents: Methyl 6-bromo-5-chloropicolinate (1.0 equiv), Primary Amine (1.2 equiv), DIPEA

(2.0 equiv).

Solvent: DMF or NMP.

Conditions: Heat at 60 °C for 2 hours.

Outcome:6-amino-5-chloropicolinate.

Analytical Data Summary (Expected)
Compound Appearance

1H NMR (DMSO-d6)
Diagnostic Signals

MS (ESI) m/z

2-Amino-5-chloro-6-

methylpyridine
Tan solid

δ 2.3 (s, 3H, Me), 7.4

(d, 1H, Ar-H), 6.0 (br

s, NH2)

143 [M+H]+

2-Bromo-5-chloro-6-

methylpyridine
Off-white solid

δ 2.5 (s, 3H, Me), 7.6

(d, 1H, Ar-H), 7.8 (d,

1H, Ar-H)

206/208 [M+H]+

6-Bromo-5-

chloropicolinic acid
White powder

δ 8.2 (d, 1H, H3), 8.4

(d, 1H, H4), 13.5 (br s,

COOH)

236/238 [M-H]-

References
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Source: "Preparation method of 6-bromo-2-pyridine methyl form
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Relevance: Validates the route starting from amino-methylpyridines via diazotiz

Chlorination Protocols

Source: "2-Amino-5-chloro-6-picoline synthesis."[2] ChemicalBook.

Relevance: Confirms NCS/DMF conditions for regioselective chlorination

Suzuki Coupling Selectivity

Source: "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics."

Org.[4][6][7] Lett. 2016.

Relevance: Establishes the reactivity hierarchy (Br > Cl) and position selectivity (C6 > C5)
in pyridine systems.

Sandmeyer Reaction on Pyridines

Source: "2-Bromo-5-chloropyridine synthesis."
Relevance: Provides standard conditions for converting amino-pyridines to bromo-
pyridines using NaNO2/HBr.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Synthesis & Functionalization of 6-
Bromo-5-chloropicolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595903#synthesis-of-6-bromo-5-chloropicolinic-acid-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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